

Physical and chemical properties of 2-(tert-butoxy)butane

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Compound of Interest

Compound Name: 2-(tert-Butoxy)butane

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An In-depth Technical Guide to 2-(tert-butoxy)butane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(tert-butoxy)butane** (also known as sec-butyl tert-butyl ether). The document covers its chemical identity, physicochemical properties, reactivity, synthesis, and safety considerations. All quantitative data is presented in structured tables for clarity. Additionally, this guide includes generalized experimental methodologies and logical diagrams to illustrate key concepts and processes relevant to the study and application of this compound.

Chemical Identification and Structure

2-(tert-butoxy)butane is an aliphatic ether characterized by a tert-butyl group and a sec-butyl group linked by an oxygen atom.[1] Its chemical formula is C8H18O.[2] Ethers are generally identified by the R-O-R' linkage.[3]



Identifier	Value
IUPAC Name	2-(tert-butoxy)butane
Synonyms	sec-Butyl tert-butyl ether, Butane, 2-(1,1-dimethylethoxy)-
CAS Number	32970-45-9[2]
Molecular Formula	C ₈ H ₁₈ O[2]
Molecular Weight	130.23 g/mol [2][4]
PubChem ID	36292[5]
EINECS	251-313-6[2][5]
InChI	InChI=1S/C8H18O/c1-6-7(2)9- 8(3,4)5/h7H,6H2,1-5H3[6][7]
InChlKey	WMZNUJPPIPVIOD-UHFFFAOYSA-N[6][7]
SMILES	CC(OC(C)(C)C)CC[4]

Physical Properties

The physical properties of ethers are significantly influenced by their molecular structure.[8] The C-O bonds in ethers are polar, resulting in a net dipole moment.[3][9] However, unlike alcohols, ethers cannot form hydrogen bonds among themselves, which leads to lower boiling points compared to alcohols of similar molecular weight.[1][8][9] Their boiling points are more comparable to those of alkanes with a similar mass.[8][9] Ethers with few carbon atoms can act as hydrogen bond acceptors, allowing them to be somewhat soluble in water.[1][9]



Property	Value
Boiling Point	117 °C at 760 mmHg[2][10]
Melting Point	No data available[2][10]
Density	0.778 g/cm ³ [2][5]
Flash Point	13.7 °C[2][5]
Vapor Pressure	21.2 ± 0.2 mmHg at 25°C (Predicted)[5]
Refractive Index	1.402[5]
LogP (Predicted)	2.56 - 2.6[4][5]
Appearance	Colorless liquid[5]

Chemical Properties and Reactivity Structure and Stability

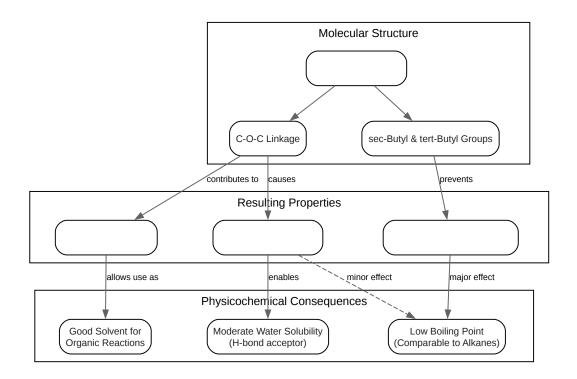
Ethers are generally stable and unreactive compounds, making them suitable as solvents for many organic reactions.[8][11] The C-O-C functional group is resistant to bases, mild oxidizing agents, and reducing agents.[8] The bond angle in ethers is typically larger than in water due to steric repulsion between the alkyl groups; for instance, the angle in dimethyl ether is 112°.[9]

Reactivity

Reactions involving ethers often require harsh conditions to achieve the cleavage of the stable C-O bond.[3] When treated with an excess of strong hydrogen halides like HI or HBr, the C-O bond can be cleaved to form alkyl halides.[3]

The tert-butyl group is a common moiety in many drug molecules.[12] It can enhance potency or act as a steric shield to improve the stability of adjacent functional groups.[12] However, these groups can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, often through hydroxylation.[12] While no specific drug development applications for **2-(tert-butoxy)butane** were found, a related compound, 20-(tert-Butoxy)-20-oxoicosanoic acid, is used as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[13]





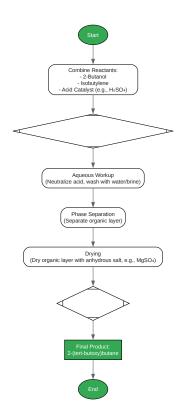
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Caption: Logical relationship between the structure and properties of ethers.

Synthesis and Experimental Protocols Synthesis of 2-(tert-butoxy)butane

A common method for synthesizing tert-butyl ethers is the reaction of an alcohol with 2-methylpropene (isobutylene) in the presence of an acid catalyst.[7] For **2-(tert-butoxy)butane**, the synthesis involves the reaction of 2-butanol with isobutylene.[7]





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Caption: General experimental workflow for the synthesis of **2-(tert-butoxy)butane**.

Generalized Protocol:

- Reaction Setup: In a reaction vessel equipped with a stirrer and cooling system, 2-butanol is mixed with an acid catalyst (e.g., concentrated sulfuric acid).
- Addition of Alkene: 2-Methylpropene (isobutylene) is slowly introduced into the mixture while
 maintaining a controlled temperature to manage the exothermic reaction.
- Reaction Monitoring: The reaction is stirred for a specified period until completion, which can be monitored by techniques such as Gas Chromatography (GC).
- Workup: The reaction mixture is quenched by the addition of water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst.



- Extraction and Separation: The organic layer is separated from the aqueous layer. The
 organic phase is typically washed with brine to remove residual water.
- Drying and Purification: The isolated organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the final product is purified by fractional distillation.

Property Determination Protocols

Detailed experimental protocols for determining the physical properties of **2-(tert-butoxy)butane** are not readily available in the cited literature. However, standard laboratory methods are employed:

- Boiling Point: Determined by distillation at a specific pressure (e.g., atmospheric pressure, 760 mmHg). The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
- Density: Measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). It is calculated as the mass of the substance divided by its volume.
- Flash Point: Determined using a standardized apparatus (e.g., Pensky-Martens closed-cup tester). It is the lowest temperature at which the vapors of the liquid will ignite when an ignition source is introduced.
- Spectroscopic Analysis:
 - NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and connectivity of the molecule.
 - Infrared (IR) Spectroscopy: Used to identify the presence of the C-O-C ether linkage (typically in the 1000-1300 cm⁻¹ region) and the absence of an -OH group (which would show a broad peak around 3200-3600 cm⁻¹).
 - Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation patterns, which can help confirm the structure.[14] The molecular ion peak (M+) would be observed at m/z = 130.[14]

Safety and Handling



The Safety Data Sheet (SDS) for **2-(tert-butoxy)butane** indicates several hazards.[2] It is a flammable liquid with a low flash point.[2][5]

- First Aid:
 - Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen.[2]
 - Skin/Eye Contact: Standard procedures for chemical exposure should be followed, including rinsing with copious amounts of water.
- Handling and Storage: Store in a tightly closed container in a well-ventilated area, away from heat and ignition sources.[15]
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and protective clothing, should be worn when handling this chemical.[2]

Conclusion

2-(tert-butoxy)butane is a colorless, flammable liquid with physical properties characteristic of an aliphatic ether of its molecular weight. Its chemical stability makes it a potentially useful solvent in organic synthesis. While specific applications in drug development are not documented, the presence of the tert-butyl ether moiety is relevant in medicinal chemistry. Standard laboratory procedures for synthesis and property determination are applicable, and appropriate safety precautions must be observed during its handling and use.

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